molecular formula C19H22N4O3 B13944191 Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- CAS No. 60568-54-9

Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-

Cat. No.: B13944191
CAS No.: 60568-54-9
M. Wt: 354.4 g/mol
InChI Key: KJWDSORZBMHXTG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- typically involves the diazotization of 2-(acetylamino)-4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group (N=N) can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The compound exerts its effects primarily through its azo group (N=N), which can interact with various molecular targets. The mechanism of action often involves the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use as a dye or a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(acetylamino)-
  • Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
  • Benzoic acid, 2-(acetylamino)-, methyl ester

Uniqueness

Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is unique due to its specific structural features, such as the presence of both acetylamino and diethylamino groups, which contribute to its distinct chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

60568-54-9

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H22N4O3/c1-4-23(5-2)16-10-11-17(18(12-16)20-13(3)24)22-21-15-8-6-14(7-9-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26)

InChI Key

KJWDSORZBMHXTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)NC(=O)C

Origin of Product

United States

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